molecular formula C7H6ClN3 B6160437 8-chloro-3-methylimidazo[1,5-a]pyrazine CAS No. 56468-24-7

8-chloro-3-methylimidazo[1,5-a]pyrazine

Cat. No.: B6160437
CAS No.: 56468-24-7
M. Wt: 167.6
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Description

Significance of the Imidazo[1,5-a]pyrazine (B1201761) Scaffold in Modern Chemical Research

Unique Structural Attributes of the Imidazo[1,5-a]pyrazine Core

The imidazo[1,5-a]pyrazine core is a bicyclic heteroaromatic system formed by the fusion of an imidazole (B134444) and a pyrazine (B50134) ring. This arrangement results in a planar structure with a unique distribution of nitrogen atoms, which imparts specific physicochemical properties. Considered a structural analogue of deazapurines, the imidazo[1,5-a]pyrazine scaffold is of significant interest in medicinal chemistry. acs.org Its value lies in its role as a "privileged scaffold," a molecular framework that is able to provide ligands for more than one type of biological receptor or enzyme.

The versatility of the imidazo[1,5-a]pyrazine core allows for substitution at various positions, enabling chemists to modulate biological activity and pharmacokinetic properties. Research has demonstrated that derivatives of this scaffold can be developed into potent and selective inhibitors for a range of protein targets. For instance, different substitution patterns on the imidazo[1,5-a]pyrazine ring system have led to the discovery of inhibitors for critical cellular enzymes, highlighting the scaffold's adaptability in targeting diverse biological pathways. nih.govnih.govnih.gov

Imidazo[1,5-a]pyrazine Derivative TypeBiological TargetTherapeutic Area of Interest
C-5 Substituted Derivativesc-Src KinaseIschemic Stroke
Imidazo[1,5-a]pyrazin-8(7H)-onesBRD9 BromodomainCancer
General Imidazo[1,5-a]pyrazinesACK1 KinaseCancer
Substituted Imidazo[1,5-a]pyrazin-8(7H)-onesP2Y₁ ReceptorIschemic Stroke, Myocardial Infarction

The Specific Compound: 8-chloro-3-methylimidazo[1,5-a]pyrazine – Research Trajectory and Scientific Rationale

Position and Importance of 8-chloro-3-methylimidazo[1,5-a]pyrazine within the Imidazopyrazine Class

8-chloro-3-methylimidazo[1,5-a]pyrazine is a specific derivative of the parent scaffold, distinguished by a chlorine atom at the 8-position and a methyl group at the 3-position. While not a widely studied end-product itself, its structure suggests significant importance as a chemical intermediate or a foundational building block in synthetic and medicinal chemistry. The presence of the chloro group at the 8-position is particularly noteworthy. Halogenated positions on heterocyclic rings are often introduced to serve as reactive handles for further chemical modification, typically through cross-coupling reactions or nucleophilic substitutions. This allows for the systematic introduction of a wide variety of functional groups, enabling the exploration of structure-activity relationships (SAR) during a drug discovery campaign. The methyl group at the 3-position can influence the compound's steric profile and metabolic stability, which are key considerations in designing new chemical entities.

PropertyValue
IUPAC Name 8-chloro-3-methylimidazo[1,5-a]pyrazine
Molecular Formula C₇H₆ClN₃
Molecular Weight 167.60 g/mol
Monoisotopic Mass 167.02502 Da
CAS Number 56468-24-7

Data sourced from PubChem CID 12240476. uni.lu

Foundational Research that Led to its Investigation

The investigation of compounds like 8-chloro-3-methylimidazo[1,5-a]pyrazine does not stem from a single foundational discovery but rather from the systematic and logical progression of synthetic chemistry and drug discovery programs. The foundational work lies in the development of general synthetic routes to the imidazo[1,5-a]pyrazine scaffold. These routes often involve the cyclization of appropriately substituted pyrazine and imidazole precursors.

The rationale for synthesizing this specific compound is rooted in the principles of medicinal chemistry. The synthesis of a library of related compounds with varied substitution patterns is a standard approach to identify molecules with desired biological activity. In this context, 8-chloro-3-methylimidazo[1,5-a]pyrazine would be a key member of such a library. The synthetic strategy would likely involve creating a pyrazine ring that is later fused with an imidazole component. The introduction of the chlorine atom, for example, can be achieved using standard chlorinating agents like phosphorus oxychloride on a corresponding pyrazinone precursor. mdpi.com The scientific rationale is therefore one of exploration: to create a molecule with a reactive site (the C-Cl bond) that allows for the rapid generation of new derivatives and to study the effect of the 3-methyl substituent on biological activity and molecular properties. This approach allows researchers to systematically probe the chemical space around the imidazo[1,5-a]pyrazine core to develop compounds with optimized potency and selectivity for a given biological target. nih.gov

Properties

CAS No.

56468-24-7

Molecular Formula

C7H6ClN3

Molecular Weight

167.6

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 8 Chloro 3 Methylimidazo 1,5 a Pyrazine and Its Derivatives

Retrosynthetic Analysis of the Imidazo[1,5-a]pyrazine (B1201761) Framework

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For the imidazo[1,5-a]pyrazine core, two primary disconnections are generally considered. The first involves breaking the imidazole (B134444) ring, and the second focuses on the pyrazine (B50134) ring.

A common retrosynthetic strategy involves disconnecting the N-C bond between the imidazole and pyrazine rings. This leads back to a substituted pyrazine precursor, which already contains the necessary functionalities for the subsequent cyclization to form the fused imidazole ring. This approach is often favored due to the availability of a wide range of substituted pyrazine starting materials.

Alternatively, a disconnection across the pyrazine ring can be envisioned. This would involve constructing the pyrazine ring onto a pre-existing imidazole derivative. While less common, this strategy can be advantageous when specific substitutions on the imidazole ring are desired from the outset.

Established Synthetic Routes to the 8-chloro-3-methylimidazo[1,5-a]pyrazine Core

Several established methods exist for the synthesis of the 8-chloro-3-methylimidazo[1,5-a]pyrazine core, primarily revolving around the formation of the fused ring system from appropriately substituted precursors. These can be broadly categorized into cyclization reactions using pyrazine derivatives and strategies that form the imidazole ring onto a pyrazine moiety.

Cyclization Reactions Utilizing Pyrazine Derivatives as Precursors

This is the most prevalent approach, where a substituted pyrazine serves as the foundational building block for the imidazo[1,5-a]pyrazine system.

Intramolecular cyclization is a key step in many synthetic routes to form the fused imidazo[1,5-a]pyrazine ring system. This process typically follows an initial condensation or acylation step, where an intermediate is formed that possesses the necessary functional groups in the correct proximity to undergo ring closure. For instance, a common strategy involves the reaction of a 2-aminomethylpyrazine (B151696) derivative with an appropriate electrophile. The resulting intermediate can then undergo an intramolecular nucleophilic attack, followed by dehydration or another elimination reaction, to yield the bicyclic product. The efficiency and yield of this cyclization are often influenced by reaction conditions such as temperature and the choice of solvent.

Intermolecular condensation reactions offer a convergent approach to the imidazo[1,5-a]pyrazine core. These reactions typically involve the condensation of two or more molecules, often with the elimination of a small molecule like water or ammonia. A notable example is the reaction between a substituted 2-aminopyrazine (B29847) and a suitable carbonyl compound, such as an α-haloketone. This reaction proceeds through an initial nucleophilic substitution, followed by an intramolecular condensation to form the imidazole ring. Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, have also been effectively employed. rsc.orgnih.gov For example, a one-pot, three-component condensation of an aromatic aldehyde, dipyridil ketone, and ammonium (B1175870) acetate (B1210297) has been described for the synthesis of related imidazo[1,5-a]pyridine (B1214698) structures. scirp.org

Imidazole Ring Formation Strategies Fused to the Pyrazine Moiety

An alternative to building upon a pyrazine precursor is to construct the imidazole ring onto an existing pyrazine framework. This can be achieved through various strategies, including the reaction of a 2,3-diaminopyrazine (B78566) with a suitable one-carbon synthon. For example, reaction with an aldehyde or a carboxylic acid derivative can lead to the formation of the fused imidazole ring. Another approach involves the functionalization of a pyrazine derivative to introduce the necessary components for a subsequent cyclization reaction that forms the imidazole ring.

Modern Catalytic Approaches in Imidazo[1,5-a]pyrazine Synthesis

Modern synthetic chemistry has increasingly focused on the development of catalytic methods to improve efficiency, selectivity, and environmental friendliness. In the context of imidazo[1,5-a]pyrazine synthesis, several catalytic approaches have emerged.

Metal-catalyzed cross-coupling reactions are instrumental in derivatizing the imidazo[1,5-a]pyrazine core. For instance, palladium-catalyzed reactions can be used to introduce various substituents at different positions of the ring system, allowing for the synthesis of a diverse library of compounds.

Furthermore, the use of Lewis acids as catalysts has been explored to facilitate the cyclization and condensation reactions. nih.gov For example, bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)3) has been shown to be an effective catalyst in Ritter-type reactions for the synthesis of related imidazo[1,5-a]pyridine analogs. acs.org Similarly, iodine has been utilized as a cost-effective and benign catalyst for the synthesis of imidazo[1,2-a]pyrazines through one-pot three-component condensations. rsc.orgnih.gov These catalytic methods often lead to higher yields, milder reaction conditions, and a broader substrate scope compared to traditional stoichiometric approaches. An iron-catalyzed C-H amination has also been reported for the construction of various imidazole-fused ring systems, including imidazo[1,5-a]pyrazines. organic-chemistry.org

Transition Metal-Catalyzed Coupling Reactions for Advanced Functionalization

Transition metal-catalyzed reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse functional groups onto the imidazo[1,5-a]pyrazine core.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are widely employed for the functionalization of heterocyclic compounds. iaea.org These reactions typically involve the coupling of an organoboron reagent with a halide under the catalysis of a palladium complex.

In the context of imidazo[1,5-a]pyrazine derivatives, the Suzuki-Miyaura coupling has been utilized to introduce aryl and heteroaryl substituents. For instance, the 3-position of dihalo imidazopyrazine intermediates can be functionalized through Suzuki couplings. nih.gov While direct examples for 8-chloro-3-methylimidazo[1,5-a]pyrazine are not extensively detailed in the provided search results, the general applicability of this methodology to the imidazo[1,2-a]pyrazine (B1224502) scaffold suggests its potential for modifying the target compound. nih.govnih.gov The reaction of a bromo-substituted imidazopyrazine with an arylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as Na₂CO₃ can yield the corresponding arylated product. nih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling for Imidazo[1,2-a]pyrazine Derivatives
Starting MaterialCoupling PartnerCatalyst/ReagentsProductYieldReference
3-bromo-8-chloro-imidazo[1,2-a]pyrazine derivativeArylboronic acidPd(PPh₃)₄, Na₂CO₃, dioxane/water3-aryl-8-chloro-imidazo[1,2-a]pyrazine derivative57-86% nih.gov

The regioselective functionalization of the imidazo[1,5-a]pyrazine scaffold can be achieved using organometallic reagents, such as those derived from zinc and magnesium. nih.gov These methods allow for precise modification at specific positions of the heterocyclic ring.

For the related imidazo[1,2-a]pyrazine system, regioselective metalations using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) like TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl have been developed. nih.govrsc.org These reagents enable the directed deprotonation at specific carbon atoms, creating organometallic intermediates that can then react with various electrophiles to introduce a wide range of functional groups. nih.govrsc.org For example, the use of TMPMgCl·LiCl can lead to selective magnesiation at one position, while TMP₂Zn·2MgCl₂·2LiCl can direct zincation to another, showcasing a switch in regioselectivity. rsc.orgresearchgate.net

Furthermore, nucleophilic addition of Grignard reagents (organomagnesium halides) to the imidazo[1,2-a]pyrazine ring has been demonstrated. nih.govrsc.org For instance, treating 6-chloroimidazo[1,2-a]pyrazine (B1590719) with an organomagnesium halide complexed with lithium chloride can lead to the addition of the organo group to the pyrazine ring. researchgate.netrsc.org Subsequent quenching or further reaction can provide functionalized dihydroimidazo[1,2-a]pyrazine derivatives. rsc.org

Table 2: Regioselective Functionalization of Imidazo[1,2-a]pyrazine Derivatives using Organometallic Reagents
SubstrateReagentIntermediateElectrophile/QuenchProductYieldReference
6-chloroimidazo[1,2-a]pyrazineTMPMgCl·LiClMagnesiated intermediateVarious electrophilesPolyfunctionalized imidazopyrazines- nih.govrsc.org
6-chloroimidazo[1,2-a]pyrazineTMP₂Zn·2MgCl₂·2LiClZincated intermediateVarious electrophilesPolyfunctionalized imidazopyrazines52-85% rsc.orgresearchgate.net
6-chloroimidazo[1,2-a]pyrazine4-methoxyphenylmagnesium bromide·lithium chlorideMagnesium adductWaterDihydroimidazo[1,2-a]pyrazine derivative63% rsc.org

Organocatalytic and Metal-Free Synthetic Transformations

While transition metal catalysis is dominant, organocatalytic and metal-free approaches offer more environmentally friendly alternatives for the synthesis of imidazo[1,5-a]pyrazine and its analogs.

For the broader class of imidazo-fused heterocycles, metal-free synthetic routes have been developed. For example, the synthesis of imidazo[1,5-a]quinolines has been achieved via an iodine-mediated decarboxylative cyclization under metal-free conditions. rsc.org Similarly, metal-free sequential dual oxidative amination of C(sp³)-H bonds has been used to construct imidazo[1,5-a]pyridines. organic-chemistry.org Another metal-free approach involves the denitrogenative transannulation of pyridotriazoles with nitriles using BF₃·Et₂O as a catalyst. organic-chemistry.org

A notable example for the synthesis of imidazo[1,2-a]pyridines is a catalyst- and solvent-free method involving the condensation of α-haloketones with 2-aminopyridines. scielo.br This highlights the potential for developing similar green protocols for the imidazo[1,5-a]pyrazine system.

Green Chemistry Principles and Sustainable Synthesis of Imidazo[1,5-a]pyrazine Derivatives

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. These principles are increasingly being applied to the synthesis of heterocyclic compounds.

One of the key principles of green chemistry is the use of safer solvents or the elimination of solvents altogether. Poly(ethylene glycol) (PEG-400) has emerged as a biodegradable and environmentally benign reaction medium for various organic syntheses. researchgate.netnih.govrsc.orgresearchgate.net Its use has been reported in the synthesis of pyrazolo[1,5-a]pyrimidines, where it led to excellent yields and simple work-up procedures. researchgate.net The application of PEG-400 as a solvent for the synthesis of imidazole-containing heterocycles has also been demonstrated. researchgate.netnih.gov

Solvent-free synthesis is another important green chemistry approach. researchgate.net For instance, a solvent- and catalyst-free synthesis of fused bis-heterocycles containing imidazo[1,2-a]pyridine (B132010) and tetrazolo[1,5-a]quinoline (B14009986) frameworks has been reported, proceeding under eco-friendly conditions. researchgate.net

Atom economy and multi-component reactions (MCRs) are central concepts in green chemistry, aiming to maximize the incorporation of starting materials into the final product and simplify synthetic procedures. rsc.org MCRs are particularly valuable for building molecular complexity in a single step. rsc.orgnih.gov

The Groebke–Blackburn–Bienaymé reaction, a three-component reaction, is a well-established MCR for the synthesis of imidazo[1,2-a]pyridines and related heterocycles, including imidazo[1,2-a]pyrazines. researchgate.netmdpi.com This reaction typically involves an aminoazine, an aldehyde, and an isocyanide. nih.govmdpi.com An iodine-catalyzed three-component condensation of 2-aminopyrazine, an aryl aldehyde, and tert-butyl isocyanide has been reported for the synthesis of imidazo[1,2-a]pyrazine derivatives, offering a cost-effective and efficient method. nih.govrsc.org

Table 3: Multi-Component Reactions for the Synthesis of Imidazo-Fused Heterocycles
Reaction TypeComponentsCatalyst/ConditionsProduct ClassKey AdvantagesReference
Groebke–Blackburn–BienayméAminoazine, Aldehyde, IsocyanideVarious (e.g., Lewis acids, Brønsted acids)Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazinesHigh efficiency, diversity-oriented synthesis researchgate.netmdpi.com
Iodine-catalyzed 3-component condensation2-aminopyrazine, Aryl aldehyde, tert-butyl isocyanideIodine, Room temperatureImidazo[1,2-a]pyrazinesCost-effective, mild conditions, good yields nih.govrsc.org

Total Synthesis Strategies for Complex Imidazo[1,5-a]pyrazine-Containing Analogs

The imidazo[1,5-a]pyrazine scaffold is a key heterocyclic motif incorporated into a variety of complex molecules designed for biological screening and medicinal chemistry applications. Total synthesis strategies for analogs containing this core often focus on the efficient construction of the bicyclic system, followed by strategic functionalization to build molecular complexity. A prominent approach involves the late-stage formation of the pyrazine ring onto a pre-existing imidazole precursor, or conversely, the cyclization of the imidazole ring from an elaborated pyrazine derivative. These strategies leverage the inherent reactivity of the individual rings to introduce desired substituents and build the final complex analog.

A key strategic consideration in the synthesis of these complex analogs is the method of ring closure to form the fused imidazo[1,5-a]pyrazine system. One powerful approach is the use of intramolecular cyclization, which can create the desired scaffold with a high degree of control over the final structure. This strategy is exemplified in the synthesis of potent P2Y1 receptor antagonists, where a conformational restriction approach was employed to lock the molecule into a bioactive conformation by forming the imidazo[1,5-a]pyrazine ring. acs.orgacs.org

In a representative synthesis of a complex P2Y1 antagonist, the strategy begins with the construction of a highly substituted pyrazine core, which is then elaborated to include a side chain containing a latent imidazole precursor. The key step in the total synthesis is an intramolecular cyclization that forms the fused imidazole portion of the final scaffold. acs.org This method highlights a convergent approach where different fragments of the final molecule are synthesized separately before being combined and cyclized.

The table below outlines a generalized sequence for such a strategy, leading to complex imidazo[1,5-a]pyrazin-8(7H)-one analogs, which are closely related to the 8-chloro derivatives and often serve as precursors or alternative analogs in medicinal chemistry programs. The 8-chloro-3-methylimidazo[1,5-a]pyrazine itself can be a critical intermediate, where the chloro group at the C8 position acts as a versatile handle for introducing further complexity via nucleophilic substitution or cross-coupling reactions.

Step Reaction Type Description Key Intermediates
1Amide CouplingAn appropriately substituted aniline (B41778) is coupled with a carboxylic acid containing a pyrazine moiety to form a key amide intermediate.Substituted pyrazine-amide
2Linker InstallationA 2-oxoethyl or similar reactive linker is attached to the amide nitrogen, setting the stage for the cyclization.N-(2-oxoethyl)pyrazine-amide
3Intramolecular CyclizationUnder specific reaction conditions, the terminal group of the linker reacts with the pyrazine nitrogen and the amide carbonyl to form the fused imidazo[1,5-a]pyrazin-8(7H)-one ring system.Imidazo[1,5-a]pyrazin-8(7H)-one core
4Final FunctionalizationIf starting from an 8-chloro intermediate, this step would involve cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or substitution reactions to install the final desired aryl or alkyl groups.Final Complex Analog

This intramolecular cyclization strategy offers a robust and flexible method for accessing complex molecules containing the imidazo[1,5-a]pyrazine core. acs.orgacs.org By modifying the initial building blocks, a diverse library of analogs can be generated for structure-activity relationship (SAR) studies, which is crucial in the development of new therapeutic agents. nih.govnih.gov The synthesis of highly substituted imidazo[1,5-a]pyrazine derivatives can also be achieved through multi-component reactions, which offer high efficiency by combining several starting materials in a single step. nih.gov

Chemical Reactivity, Derivatization, and Functionalization of 8 Chloro 3 Methylimidazo 1,5 a Pyrazine

Reactivity of the Pyrazine (B50134) Ring in 8-chloro-3-methylimidazo[1,5-a]pyrazine

The pyrazine ring in the imidazo[1,5-a]pyrazine (B1201761) system is generally deactivated towards electrophilic attack due to the presence of two electron-withdrawing nitrogen atoms. However, it is susceptible to nucleophilic substitution, particularly at the halogenated C-8 position.

Electrophilic substitution on the imidazo[1,5-a]pyrazine scaffold occurs preferentially on the electron-rich imidazole (B134444) ring rather than the deactivated pyrazine ring. thieme-connect.de However, substitution on the pyrazine ring is possible. Studies on the parent imidazo[1,5-a]pyrazine and its 3-methyl derivative have shown that electrophilic attack, such as chlorination and bromination, selectively occurs at the C-1 position of the imidazole ring. thieme-connect.deacs.org For instance, chlorination of 3-methylimidazo[1,5-a]pyrazine (B150156) with N-chlorosuccinimide (NCS) yields the 1-chloro derivative. thieme-connect.de

Despite the general deactivation of the pyrazine ring, certain reactions can lead to substitution on this part of the molecule. Palladium-catalyzed direct Heck arylation has been used to synthesize 5-aryl imidazo[1,5-a]pyrazines from 8-substituted precursors, indicating that functionalization at the C-5 position is achievable under specific catalytic conditions. acs.org

ReactionReagentPosition of SubstitutionProductReference
ChlorinationN-Chlorosuccinimide (NCS)C-11-Chloro-3-methylimidazo[1,5-a]pyrazine thieme-connect.de
BrominationBromine in CCl4C-11-Bromo-3-methylimidazo[1,5-a]pyrazine acs.org
Heck ArylationAryl Halides / Pd CatalystC-55-Aryl-imidazo[1,5-a]pyrazines acs.org

This table summarizes the regioselectivity of electrophilic substitution reactions on the imidazo[1,5-a]pyrazine core.

The chlorine atom at the C-8 position of 8-chloro-3-methylimidazo[1,5-a]pyrazine is a key site for nucleophilic substitution, enabling the introduction of a variety of functional groups. This reactivity is crucial for the structural diversification of this scaffold.

The displacement of the C-8 chloro group by amine nucleophiles is a well-documented transformation for related chloro-substituted aza-heterocycles. In analogous systems like 8-chloroimidazo[1,2-a]pyrazines, the chloro group can be selectively displaced by heating with an amine. This suggests that 8-chloro-3-methylimidazo[1,5-a]pyrazine would readily undergo amination at the C-8 position.

Research on the amination of 5-chloro- thieme-connect.deacs.orgambeed.comtriazolo[4,3-a]pyrazines has shown that such reactions can proceed efficiently, often at room temperature with an excess of the primary amine, to exclusively yield the 8-amino substituted products in respectable yields (18–87%). This highlights the thermodynamic preference for substitution at the C-8 position in these related bicyclic systems.

NucleophileConditionsProduct TypeReference
Primary AminesExcess amine, Room Temperature8-Amino-imidazo[1,5-a]pyrazine derivative
Various AminesHeat8-Amino-imidazo[1,2-a]pyrazine derivative

This table outlines generalized conditions for amination reactions at the C-8 position based on studies of analogous heterocyclic systems.

While specific examples of alkoxylation and thiolation reactions at the C-8 position of 8-chloro-3-methylimidazo[1,5-a]pyrazine are not extensively detailed in the reviewed literature, such reactions are mechanistically plausible. Given the demonstrated reactivity of the C-8 chloro group towards amine nucleophiles, it is anticipated that oxygen-based (alkoxides) and sulfur-based (thiolates) nucleophiles could also displace the chlorine atom under suitable conditions to form the corresponding ethers and thioethers. These reactions are common in the functionalization of other chloro-substituted nitrogen heterocycles.

Nucleophilic Substitution Reactions at the Chloro-Substituted C-8 Position

Modifications of the Imidazole Ring in 8-chloro-3-methylimidazo[1,5-a]pyrazine

The imidazole portion of the molecule offers alternative sites for functionalization, distinct from the pyrazine ring.

The imidazole ring contains a nitrogen atom (N-2) that can potentially undergo N-alkylation and N-acylation reactions. science.gov General principles of imidazole chemistry suggest that this nitrogen can react with alkyl or acyl halides, typically in the presence of a base, to introduce substituents. ambeed.com This provides a route to further derivatize the scaffold, potentially modifying the steric and electronic properties of the molecule. While specific studies detailing the N-alkylation or N-acylation of 8-chloro-3-methylimidazo[1,5-a]pyrazine itself are limited, the reactivity is inferred from the known chemistry of related imidazo-heterocyclic systems. science.govambeed.com

Reactions at the C-3 Methyl Group

The methyl group at the C-3 position of the imidazo[1,5-a]pyrazine core is a key site for functionalization. Its C(sp³)–H bonds can be activated to introduce new functional groups, thereby enabling the synthesis of diverse derivatives.

Oxidation: The C-3 methyl group is susceptible to oxidation. A common method for the oxidation of methyl groups on aza-aromatic compounds is a variation of the Kornblum oxidation. This typically involves an initial iodination of the methyl group, followed by treatment with dimethyl sulfoxide (B87167) (DMSO), which acts as the oxidant to yield the corresponding aldehyde. researchgate.net This transformation provides a crucial intermediate, as the aldehyde can be further manipulated through reactions like reductive amination, Wittig reactions, or further oxidation to a carboxylic acid.

C-H Alkylation: Transition-metal-catalyzed C(sp³)–H bond functionalization represents a powerful strategy for creating carbon-carbon bonds. For methyl heteroarenes, auto-transfer hydrogenative (ATH) reactions using alcohols as alkylating agents are particularly effective. mdpi.com Catalytic systems based on metals such as ruthenium, iridium, or manganese can facilitate the coupling of the C-3 methyl group with a variety of primary or secondary alcohols, leading to chain-elongated substituents. mdpi.com This reaction is atom-economical, with water being the only byproduct. mdpi.com

Table 1: Potential Reactions at the C-3 Methyl Group
Reaction TypeTypical ReagentsProduct Functional GroupReference
Kornblum-type Oxidation1. I₂ 2. DMSOAldehyde (-CHO) researchgate.net
C-H Alkylation (ATH)R-CH₂OH, Metal Catalyst (e.g., Ru, Mn)Elongated Alkyl (-CH₂-CH₂-R) mdpi.com

Halogenation and Other Direct Functionalization Reactions

Direct functionalization of the imidazo[1,5-a]pyrazine ring system, particularly through halogenation, provides valuable intermediates for cross-coupling reactions. The existing chlorine at the C-8 position also influences reactivity, primarily by withdrawing electron density from the pyrazine ring and serving as a leaving group in nucleophilic substitution reactions.

Halogenation: While the C-8 position is chlorinated, other positions on the heterocyclic core can undergo halogenation. For the related imidazo[1,2-a]pyridine (B132010) system, regioselective C-3 halogenation is well-established using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). nih.govnih.gov A transition-metal-free method using sodium chlorite (B76162) (NaClO₂) or sodium bromite (B1237846) (NaBrO₂) in the presence of acetic acid has been developed for the C-3 halogenation of imidazo[1,2-a]pyridines, which proceeds via a proposed radical mechanism. nih.gov For similar pyrazolo[1,5-a]pyrimidine (B1248293) systems, oxidative halogenation at the C-3 position has been achieved using a combination of a sodium halide (NaX) and potassium persulfate (K₂S₂O₈). nih.gov These methods suggest that the C-1 position of 8-chloro-3-methylimidazo[1,5-a]pyrazine could be a viable site for further halogenation.

Nucleophilic Substitution: The C-8 chloro group is a primary site for functionalization via nucleophilic aromatic substitution (SNAr). In studies on analogous imidazo[1,2-a]pyrazines, the 8-chloro group can be selectively displaced by heating with various amines, such as primary or secondary amines, in the presence of a non-nucleophilic base. nih.gov This reaction is a cornerstone for building molecular diversity by introducing a wide range of substituents at this position.

Table 2: Halogenation and Functionalization Reactions
PositionReaction TypeReagentsProductReference
C-1 (Proposed)HalogenationNCS, NBS, or NaXO₂/AcOH1-Halo-8-chloro-3-methylimidazo[1,5-a]pyrazine nih.gov
C-8Nucleophilic Substitution (SNAr)R₂NH, Et₃N or iPrNEt₂8-Amino-3-methylimidazo[1,5-a]pyrazine nih.gov

Cycloaddition and Rearrangement Reactions Involving the Imidazopyrazine System

The imidazo[1,5-a]pyrazine nucleus can participate in cycloaddition reactions, and fused heterocyclic systems are known to undergo various rearrangement reactions, leading to novel structural frameworks.

Cycloaddition Reactions: While many cycloaddition reactions are employed in the synthesis of the imidazo[1,5-a]pyrazine core itself, such as [4+1] cycloadditions, the formed bicyclic system can also react. rsc.org The C=C or C=N bonds within the scaffold can potentially act as dienophiles or dipolarophiles. A notable reaction for fused N-heterocycles is the [2+1] cycloaddition of a carbene or nitrene to one of the ring's double bonds. This can lead to the formation of a transient, strained three-membered ring, such as a fused aziridine. mdpi.com

Rearrangement Reactions: Fused aziridines formed from cycloaddition are often unstable and can undergo subsequent rearrangements. For instance, irradiation of aziridines fused to pyrazine or imidazole rings can lead to ring-opening to form azomethine ylides. mdpi.com These reactive intermediates can be trapped or undergo further intramolecular reactions. Additionally, under harsh conditions with certain nucleophiles like hydrazine, the pyrazine portion of the ring system could potentially undergo ring-opening and re-closure, a type of ring transformation reaction observed in simpler pyrimidine (B1678525) systems which can be converted into pyrazoles. researchgate.net

Oxidation and Reduction Chemistry of the Imidazo[1,5-a]pyrazine Nucleus

The oxidation and reduction of the imidazo[1,5-a]pyrazine core can selectively modify either the imidazole or the pyrazine ring, depending on the reagents and conditions employed.

Reduction: The pyrazine ring is generally more susceptible to reduction than the imidazole ring. Catalytic hydrogenation or treatment with complex metal hydrides can selectively reduce the pyrazine portion of the scaffold. In studies on the closely related pyrazolo[1,5-a]pyrimidines, reduction with complex hydrides preferentially occurred on the six-membered pyrimidine ring, yielding tetrahydropyrazolo[1,5-a]pyrimidines. nih.gov A similar outcome would be expected for the imidazo[1,5-a]pyrazine system, leading to tetrahydroimidazo[1,5-a]pyrazine derivatives.

Oxidation: The imidazo[1,5-a]pyrazine nucleus is relatively electron-rich and can be susceptible to oxidation, which may lead to the formation of N-oxides or even ring-opening under harsh conditions. The synthesis of related imidazo-fused N-heterocycles sometimes involves an oxidative dehydrogenation or aromatization step, often using oxygen (O₂) or other mild oxidants, highlighting the core's ability to participate in redox processes. organic-chemistry.org Stronger oxidizing agents could potentially lead to cleavage of the electron-rich imidazole ring. As mentioned previously (Section 3.2.2), the C-3 methyl group is also a site for oxidation. researchgate.net

Advanced Spectroscopic and Structural Characterization of 8 Chloro 3 Methylimidazo 1,5 a Pyrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.nih.govrsc.orgnih.govacs.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including complex heterocyclic systems like 8-chloro-3-methylimidazo[1,5-a]pyrazine. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR, are fundamental for the initial characterization of 8-chloro-3-methylimidazo[1,5-a]pyrazine. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus, while coupling constants (J), measured in Hertz (Hz), reveal through-bond interactions between neighboring nuclei.

¹H NMR: The proton NMR spectrum of 8-chloro-3-methylimidazo[1,5-a]pyrazine would be expected to show distinct signals for the methyl group protons and the aromatic protons on the imidazo[1,5-a]pyrazine (B1201761) core. The integration of these signals corresponds to the number of protons in each environment. The multiplicity of the signals (e.g., singlet, doublet, triplet) arises from spin-spin coupling with adjacent protons, providing valuable information about the substitution pattern.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 8-chloro-3-methylimidazo[1,5-a]pyrazine will produce a distinct signal. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. For instance, carbons bonded to chlorine or nitrogen will appear at characteristic chemical shifts.

¹⁵N NMR: While less common, ¹⁵N NMR can be a powerful tool for characterizing nitrogen-containing heterocycles. semanticscholar.org The chemical shifts of the nitrogen atoms in the imidazo[1,5-a]pyrazine ring system can confirm their specific locations and hybridization states within the fused ring structure. semanticscholar.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 8-chloro-3-methylimidazo[1,5-a]pyrazine

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-~130-140
H1~7.5-8.5-
C3-~140-150
CH₃ (on C3)~2.0-3.0~15-25
C5-~115-125
H5~7.0-8.0-
C7-~120-130
H7~7.0-8.0-
C8-~145-155
C8a-~135-145

Note: These are estimated ranges and actual values can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For 8-chloro-3-methylimidazo[1,5-a]pyrazine, COSY would show cross-peaks between adjacent protons on the pyrazine (B50134) ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com This technique is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the methyl group would show a correlation to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, the methyl protons would show correlations to the C3 and potentially C1 carbons in the imidazo[1,5-a]pyrazine ring, confirming the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. This is valuable for determining the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.nih.govrsc.orgipb.pt

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. researchgate.net This high accuracy allows for the determination of the elemental formula of 8-chloro-3-methylimidazo[1,5-a]pyrazine (C₇H₆ClN₃) by distinguishing it from other compounds with the same nominal mass. The monoisotopic mass of 8-chloro-3-methylimidazo[1,5-a]pyrazine is 167.0250 Da. uni.lu

Table 2: Predicted High-Resolution Mass Spectrometry Data for 8-chloro-3-methylimidazo[1,5-a]pyrazine

Adductm/z
[M+H]⁺168.03230
[M+Na]⁺190.01424

Data sourced from PubChem. uni.lu

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. nih.gov First, the molecular ion of 8-chloro-3-methylimidazo[1,5-a]pyrazine is selected. This ion is then fragmented by collision with an inert gas, and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and helps to elucidate its structure. nih.govresearchgate.net Common fragmentation pathways for N-heterocycles can include the loss of small neutral molecules like HCN, N₂, or side chains. For 8-chloro-3-methylimidazo[1,5-a]pyrazine, one might expect to see fragmentation involving the loss of the chlorine atom, the methyl group, or cleavage of the heterocyclic rings.

X-ray Crystallography for Solid-State Structure Determination.nih.gov

Molecular Conformation and Intermolecular Interactions

Furthermore, research on substituted imidazo-[1,2-a]pyrazines has revealed the existence of different rotameric conformations stabilized by intramolecular hydrogen bonds, such as O-H···N and C-H···N. rsc.org These studies, combining experimental techniques like NMR and FTIR with quantum chemical calculations, demonstrate that the relative populations of these conformers are influenced by the strength of these non-covalent interactions. rsc.org It can be inferred that for 8-chloro-3-methylimidazo[1,5-a]pyrazine, the planar imidazopyrazine core will likely exhibit specific conformational preferences influenced by the electronic and steric nature of the chloro and methyl substituents. Intermolecular interactions in the solid state would likely be dominated by π-π stacking of the aromatic rings and halogen bonding involving the chlorine atom.

Co-crystallization Studies with Biological Targets (e.g., enzymes, non-human proteins)

Co-crystallization studies are pivotal for understanding the precise binding mode of a ligand within a biological target. For the broader class of imidazopyrazines, such studies have been reported. For example, imidazo[1,2-a]pyrazine (B1224502) derivatives have been identified as Gαq/11 inhibitors, which are relevant in the context of uveal melanoma. nih.gov One such derivative, GQ352, was shown to directly bind to Gαq, inhibiting the dissociation of the Gαβγ heterotrimer. nih.gov

In another study, imidazo[1,2-a]pyrazines were discovered as selective negative modulators of AMPA receptors associated with the transmembrane AMPAR regulatory protein γ-8 (TARP γ-8). nih.gov These compounds appear to disrupt the protein-protein interaction between the TARP and the ion channel's pore-forming subunit. nih.gov While these studies involve human proteins, they underscore the capability of the imidazopyrazine scaffold to engage in specific interactions within protein binding pockets. At present, there is a lack of publicly available co-crystallization data for 8-chloro-3-methylimidazo[1,5-a]pyrazine with any non-human proteins or enzymes.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

A study on the synthesis of N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine provides some characteristic FT-IR data for an imidazo[1,2-a]pyrazine derivative. rsc.org The N-H stretching of the amine functional group was observed as a strong peak at 3350 cm⁻¹. rsc.org For 8-chloro-3-methylimidazo[1,5-a]pyrazine, one would expect characteristic bands corresponding to the C-H stretching of the methyl group and the aromatic rings, as well as vibrations associated with the fused heterocyclic system. The C-Cl stretching vibration is also expected to be present, typically in the lower frequency region of the mid-IR spectrum.

Theoretical studies on related compounds, such as imidazo[1,2-a]pyrazinediones, have shown good agreement between calculated and experimental IR spectra. nih.gov Computational methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and intensities for 8-chloro-3-methylimidazo[1,5-a]pyrazine with a high degree of confidence.

Table 1: Predicted and Experimental IR Data for Imidazo[1,2-a]pyrazine Derivatives

Functional Group Predicted Wavenumber (cm⁻¹) (Calculated for Imidazo[1,2-a]pyrazinediones) nih.gov Experimental Wavenumber (cm⁻¹) (for N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine) rsc.org
N-H Stretch - 3350
C=O Stretch ~1700 -
C=N Stretch Not specified Not specified
C-H Stretch (aromatic) ~3000-3100 Not specified

Note: This table combines data from different, but related, compounds to provide an illustrative example. The predicted values are for a dione (B5365651) derivative and will differ from the target molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The imidazo[1,5-a]pyrazine system, being an extended aromatic heterocycle, is expected to exhibit characteristic absorption bands in the UV-Vis region.

Studies on imidazo[1,5-a]pyridine-based fluorescent probes have shown that these compounds have interesting photophysical properties. nih.gov The absorption spectra are influenced by the substituents on the heterocyclic core. For instance, N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine exhibits a broad absorbance spectrum with a maximum at 368 nm, which is attributed to the electronic transitions within the conjugated system. rsc.org

The electronic transitions in 8-chloro-3-methylimidazo[1,5-a]pyrazine are expected to be of the π → π* and n → π* type, characteristic of aromatic and heterocyclic compounds. The presence of the chlorine atom (an auxochrome) and the methyl group will likely cause shifts in the absorption maxima (λ_max) compared to the parent imidazo[1,5-a]pyrazine. The exact positions of these maxima would be influenced by the solvent polarity.

Table 2: UV-Vis Absorption Data for a Related Imidazo[1,2-a]pyrazine Derivative

Compound Solvent λ_max (nm)

Computational Chemistry and Theoretical Studies of 8 Chloro 3 Methylimidazo 1,5 a Pyrazine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity

No dedicated studies employing quantum chemical calculations such as Density Functional Theory (DFT) for 8-chloro-3-methylimidazo[1,5-a]pyrazine have been published. Consequently, specific data regarding its electronic properties and reactivity profile are absent from the scientific record.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

There are no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the corresponding energy gap for 8-chloro-3-methylimidazo[1,5-a]pyrazine . Such analysis, which is crucial for predicting a molecule's chemical reactivity and kinetic stability, has not been reported.

Electrostatic Potential Maps and Prediction of Reactive Sites

Information regarding the electrostatic potential map of 8-chloro-3-methylimidazo[1,5-a]pyrazine is not available. These maps are instrumental in visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. Without these calculations, predictions of its reactive behavior remain speculative.

pKa Calculations and Basicity Predictions

Specific pKa calculations or basicity predictions for 8-chloro-3-methylimidazo[1,5-a]pyrazine are not found in the reviewed literature. The nitrogen atoms within the imidazopyrazine core are expected to exhibit basic properties, but their precise pKa values have not been computationally determined.

Molecular Modeling and Dynamics Simulations

Similarly, the application of molecular modeling and dynamics simulations to elucidate the structural and interactive properties of 8-chloro-3-methylimidazo[1,5-a]pyrazine has not been documented.

Conformational Analysis and Molecular Flexibility

No studies on the conformational analysis or molecular flexibility of 8-chloro-3-methylimidazo[1,5-a]pyrazine are publicly accessible. Understanding the molecule's preferred three-dimensional shapes and its ability to adopt different conformations is fundamental to understanding its potential biological activity.

Ligand-Protein Interaction Modeling (e.g., Docking Studies for Non-Human Targets)

There is no evidence of molecular docking studies performed with 8-chloro-3-methylimidazo[1,5-a]pyrazine against any protein targets, including non-human ones. While research on other pyrazine-based compounds has shown their potential for protein interaction, this specific molecule has not been investigated in this context.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potency (Preclinical/Theoretical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or property-based descriptors of a series of compounds with their biological activities. For the imidazo[1,5-a]pyrazine (B1201761) scaffold, QSAR studies have been instrumental in understanding the structural requirements for various biological targets and in the design of more potent analogs.

While specific QSAR models for 8-chloro-3-methylimidazo[1,5-a]pyrazine are not extensively documented in publicly available literature, robust 3D-QSAR models have been developed for structurally related imidazo[1,5-a]pyrazine derivatives. A notable example is the study on a series of 8-amino-imidazo[1,5-a]pyrazine derivatives as inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell related autoimmune diseases and malignancies. acs.org

In this research, Gaussian and field-based 3D-QSAR models were constructed to elucidate the structural features essential for enhancing the biological activity of these compounds. acs.org The models were developed using target-based alignment from docked poses of the compounds. The statistical validity of these models was found to be significant, as indicated by the following parameters:

Model Type Predictive Correlation Coefficient (q²) Conventional Correlation Coefficient (r²)
Gaussian-based0.670.93
Field-based0.600.92

These statistical values indicate that the developed models have good predictive power. Contour map analyses derived from these models revealed that steric and hydrophobic interactions are major contributors to the enhanced activity of these inhibitors. acs.org Such models are invaluable for predicting the potency of newly designed compounds, thereby prioritizing synthetic efforts towards candidates with a higher probability of success.

For the related imidazo[1,2-a]pyrazine (B1224502) scaffold, 3D-QSAR analysis has also been successfully applied. In a study of 49 selective inhibitors of phosphoinositide 3-kinase alpha (PI3Kα), an atom-based 3D-QSAR model was developed. The best model demonstrated a high predictive capability with a Q²test value of 0.650 and a training set correlation coefficient (r²train) of 0.917. massey.ac.nz The contour plots from this model, when correlated with docking simulations, provided insights for designing new, more potent analogs. massey.ac.nz

Pharmacophore modeling and virtual screening are powerful computational tools for the discovery of novel bioactive compounds. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target.

Virtual screening of large compound libraries against a pharmacophore model or a protein target is a common strategy in drug discovery. For instance, virtual screening was instrumental in the discovery of a series of novel imidazo[1,5-a]pyrazine derived inhibitors of ACK1 (Activated CDC42 Kinase 1). researchgate.net This initial hit, identified through computational methods, was then optimized through medicinal chemistry to yield potent and selective inhibitors. researchgate.net

Similarly, for the related imidazo[1,2-a]pyridine (B132010) scaffold, a collaborative virtual screening effort was undertaken to explore hits for visceral leishmaniasis. This in silico screening of proprietary pharmaceutical company libraries allowed for a rapid expansion of the chemical series and a better understanding of the pharmacophore, leading to improved antiparasitic activity. mdpi.com

In a study on pyrazolo[1,5-a]pyridine (B1195680) analogues, a five-point pharmacophore model (AHHRR) was developed for PDE4 inhibitors. This model, consisting of one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups, was shown to be crucial for inhibitory activity. nih.gov Such models can be used to screen databases for new compounds that fit the pharmacophore and are therefore likely to be active.

While a specific pharmacophore model for 8-chloro-3-methylimidazo[1,5-a]pyrazine has not been detailed, the general approach would involve:

Identifying a set of active and inactive molecules for a particular biological target.

Generating conformations for each molecule.

Aligning the molecules and identifying common chemical features.

Developing a 3D arrangement of these features that is essential for activity.

Validating the model using a test set of molecules.

Once validated, this pharmacophore can be used as a 3D query to search large chemical databases for novel compounds with the desired biological activity.

Reaction Mechanism Elucidation Through Computational Transition State Analysis

The synthesis of the imidazo[1,5-a]pyrazine core can be achieved through various synthetic routes. Understanding the underlying reaction mechanisms at a molecular level is crucial for optimizing reaction conditions and predicting the formation of byproducts. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction pathways and characterizing transition states.

While detailed computational studies on the transition state analysis for the synthesis of 8-chloro-3-methylimidazo[1,5-a]pyrazine are not widely available in the reviewed literature, some studies on related imidazo[1,5-a]pyrazine and imidazo[1,5-a]pyridine (B1214698) systems have provided mechanistic insights, sometimes supported by quantum mechanical calculations.

For example, a study on the synthesis of substituted imidazo[1,5-a]pyrazines via metalation strategies reported a surprising regioselective C5-deprotonation for C3-methyl derivatives. The authors noted that these results were rationalized by quantum mechanical calculations, suggesting that computational methods were used to explain the observed reactivity. acs.org

In the broader context of fused imidazole (B134444) systems, computational studies have been employed to investigate reaction mechanisms. For the synthesis of imidazo[1,2-a]pyridines, a plausible mechanistic pathway has been proposed based on experimental observations and supported by the general principles of chemical reactivity. acs.org DFT calculations have also been used to investigate the chemical reactivity parameters and HOMO-LUMO energy gaps of synthesized imidazo[1,2-a]pyridine derivatives. acs.org

A comprehensive computational study involving transition state analysis for a reaction leading to an imidazo[1,5-a]pyrazine would typically involve the following steps:

Proposing a plausible reaction mechanism based on experimental evidence.

Using DFT to calculate the geometries and energies of all reactants, intermediates, transition states, and products along the proposed pathway.

Identifying the transition state structures and verifying them by the presence of a single imaginary frequency.

Calculating the activation energies for each step of the reaction.

Constructing a potential energy surface to visualize the entire reaction pathway.

Such studies provide a deep understanding of the reaction kinetics and thermodynamics, which is invaluable for the rational design of synthetic routes to novel imidazo[1,5-a]pyrazine derivatives.

Biological Activity and Molecular Mechanisms of 8 Chloro 3 Methylimidazo 1,5 a Pyrazine in Preclinical Research

Identification and Characterization of Molecular Targets

Preclinical investigations into derivatives of the imidazo[1,5-a]pyrazine (B1201761) core have identified several key molecular targets, primarily within the enzyme and receptor families. These studies offer a foundational understanding of the potential mechanisms of action for compounds like 8-chloro-3-methylimidazo[1,5-a]pyrazine.

Enzyme Inhibition Studies

The imidazo[1,5-a]pyrazine scaffold has been shown to be a versatile platform for the development of potent enzyme inhibitors. Research has focused on several key enzymes implicated in various diseases.

Bruton's Tyrosine Kinase (BTK) Inhibition: A series of 8-amino-imidazo[1,5-a]pyrazine derivatives have been identified as potent, reversible inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor signaling pathway. nih.gov These compounds exhibit excellent kinase selectivity. nih.gov X-ray crystallography studies of lead compounds in complex with the BTK enzyme have revealed specific interactions, such as hydrogen bonding with Ser538 and Asp539 in the kinase hinge region and hydrophobic interactions in the back pocket, which are key to their inhibitory activity. nih.gov Further structure-activity relationship (SAR) studies on 8-amino-imidazo[1,5-a]pyrazine derivatives have led to the discovery of compounds with improved potency and pharmacokinetic profiles. nih.gov

c-Src Inhibition: C-5 substituted imidazo[1,5-a]pyrazine derivatives have been synthesized and evaluated as inhibitors of the proto-oncogene tyrosine-protein kinase c-Src. nih.gov One particular derivative, compound 14c·HCl, demonstrated significant neuroprotective efficacy in in vivo rat models of acute ischemic stroke, highlighting the therapeutic potential of this class of inhibitors. nih.gov

BRD9 Inhibition: Imidazo[1,5-a]pyrazin-8(7H)-one derivatives have been developed as potent inhibitors of Bromodomain-containing protein 9 (BRD9), a subunit of the mammalian SWI/SNF chromatin remodeling complex. nih.gov In vitro studies have shown that compounds such as compound 27 and 29 exhibit robust BRD9 inhibition with IC50 values of 35 nM and 103 nM, respectively. nih.gov Molecular docking studies have been employed to elucidate the structure-activity relationships of these inhibitors. nih.gov

While direct inhibitory activity of 8-chloro-3-methylimidazo[1,5-a]pyrazine on phosphodiesterases (PDEs) like PDE2 and PDE10A, or on VirB11 ATPase has not been explicitly reported, research on the related imidazo[1,2-a]pyrazine (B1224502) scaffold has shown inhibition of the VirB11 ATPase HP0525, a key component of the bacterial type IV secretion system. nih.govucl.ac.uknih.govresearchgate.net This suggests a potential, though unconfirmed, avenue of investigation for imidazo[1,5-a]pyrazine derivatives.

Interactive Table of Imidazo[1,5-a]pyrazine Derivatives and their Enzyme Inhibition

Compound ClassTarget EnzymeKey FindingsReference(s)
8-Amino-imidazo[1,5-a]pyrazinesBTKPotent, reversible inhibitors with excellent kinase selectivity. nih.govnih.gov
C-5 substituted imidazo[1,5-a]pyrazinesc-SrcIdentified as potent inhibitors with neuroprotective potential. nih.gov
Imidazo[1,5-a]pyrazin-8(7H)-onesBRD9Robust in vitro inhibition with nanomolar IC50 values. nih.gov

Modulation of Cellular Pathways

The imidazo[1,5-a]pyrazine scaffold and its close relatives have been shown to modulate critical cellular signaling pathways.

AMPAR Modulation: While direct evidence for 8-chloro-3-methylimidazo[1,5-a]pyrazine is lacking, research on the structurally related imidazo[1,2-a]pyrazine scaffold has identified selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. nih.gov This discovery points to the potential for imidazo-based compounds to influence glutamatergic neurotransmission. nih.gov

TLR7/TLR8 Modulation: There is no direct evidence to suggest that 8-chloro-3-methylimidazo[1,5-a]pyrazine modulates Toll-like receptors 7 and 8 (TLR7/TLR8). Studies on TLR7/8 agonists and antagonists have primarily focused on other heterocyclic scaffolds, such as imidazoquinolines. nih.govnih.gov

Cellular Effects and Phenotypic Screening in Model Organisms and Non-Human Cell Lines

The biological effects of imidazo[1,5-a]pyrazine derivatives have been investigated in various cellular models, revealing their potential for therapeutic applications.

Anti-Proliferative Effects on Non-Human Cancer Cell Lines (for mechanistic studies)

Derivatives of the imidazo[1,5-a]pyrazine scaffold have demonstrated anti-proliferative effects in preclinical cancer models.

Inhibition of Tumor Growth: Imidazo[1,5-a]pyrazine inhibitors of mTOR have been shown to inhibit tumor growth in an MDA-MB-231 xenograft model. nih.gov Furthermore, imidazo[1,5-a]pyrazin-8(7H)-one derivatives, identified as BRD9 inhibitors, have demonstrated potent anti-proliferative effects against the A549 (non-small cell lung cancer) and EOL-1 (eosinophilic leukemia) cell lines, with compound 27 showing IC50 values of 6.12 µM and 1.76 µM, respectively. nih.gov Although these findings are for derivatives and not the specific compound 8-chloro-3-methylimidazo[1,5-a]pyrazine, they suggest that this chemical class warrants further investigation for its potential anticancer properties. Research on the related imidazo[1,2-a]pyridine (B132010) scaffold has also shown anti-proliferative activity against various cancer cell lines. nih.govresearchgate.net

Interactive Table of Anti-Proliferative Effects of Imidazo[1,5-a]pyrazine Derivatives

Compound ClassCell Line(s)Key FindingsReference(s)
Imidazo[1,5-a]pyrazine mTOR inhibitorsMDA-MB-231Inhibition of tumor growth in a xenograft model. nih.gov
Imidazo[1,5-a]pyrazin-8(7H)-ones (BRD9 inhibitors)A549, EOL-1Potent anti-proliferative effects with micromolar IC50 values. nih.gov

Antioxidant and Antimicrobial Activities in In Vitro Systems

While direct studies on the antioxidant activity of 8-chloro-3-methylimidazo[1,5-a]pyrazine are not extensively documented in the reviewed literature, the broader class of imidazo[1,2-a]pyrazine and pyrazolopyrazine derivatives has been noted for potential antioxidant properties.

In terms of antimicrobial activity, research into related imidazo[1,5-a]quinoxaline (B8520501) derivatives has shown that the presence of different alkyl substituents on the pyridine (B92270) ring and the imidazo[1,5-a]quinoxaline system is linked to their antimicrobial properties. nih.gov Specifically, chloride and iodide salts of these related compounds are more active against bacteria than fungi. nih.gov For instance, certain (imidazo[1,5-a]quinoxalin-4-on-1-yl)-1-pyridinium halides have demonstrated effective bacteriostatic activity. nih.gov Further studies on novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts, which share a similar imidazole (B134444) core, have shown activity against Gram-positive Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 2 to 32 μg/mL. nih.gov Imidazole and its derivatives are recognized for their broad spectrum of biological activities, including significant antimicrobial and antifungal effects. nih.gov The pyrazine (B50134) ring system, a component of the core structure of 8-chloro-3-methylimidazo[1,5-a]pyrazine, is also found in derivatives that have displayed a wide range of antimicrobial properties.

Gene Expression and Cell Signaling Pathway Perturbations

The primary mechanism of action identified for a class of compounds including imidazo[1,2-a]pyrazines involves the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors. nih.gov These receptors are crucial for fast synaptic transmission in the central nervous system (CNS). nih.gov Specifically, these compounds act as selective negative modulators of AMPA receptors that are associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8. nih.gov This protein is highly expressed in the hippocampus, a brain region critical for memory and learning. nih.gov By selectively modulating these receptors, imidazo[1,2-a]pyrazines can reduce hyperexcitability in the hippocampus. nih.gov

The initial discovery of the imidazo[1,2-a]pyrazine scaffold's activity was through a high-throughput screening campaign that identified compounds blocking glutamate-induced Ca2+ flux in HEK-293 cells. nih.gov These cells were specifically engineered to express a fusion protein of γ-8 and the GluA1o "flop" splice variant of the AMPA receptor. nih.gov This indicates a direct influence on a specific cell signaling pathway initiated by the neurotransmitter glutamate (B1630785). nih.gov

Mechanistic Elucidation of Biological Action

The understanding of how 8-chloro-3-methylimidazo[1,5-a]pyrazine and its analogs exert their biological effects has been advanced through modern drug discovery techniques.

High-Throughput Screening (HTS) Approaches for Target Discovery

High-throughput screening (HTS) was instrumental in identifying the initial promise of the imidazo[1,2-a]pyrazine scaffold. nih.gov An HTS campaign was designed to find compounds that could block the influx of calcium ions induced by glutamate in engineered HEK-293 cells. nih.gov This cellular assay mimicked the activation of AMPA receptors associated with TARP γ-8. nih.gov From this large-scale screening, an imidazo[1,2-a]pyrazine compound emerged as a promising and selective hit for γ-8. nih.gov This initial discovery paved the way for more focused medicinal chemistry efforts to optimize the structure for better potency and drug-like properties. nih.gov

Use of Chemical Probes to Elucidate Binding Sites

While the specific use of chemical probes for 8-chloro-3-methylimidazo[1,5-a]pyrazine is not detailed, the structure-activity relationship studies of related imidazo[1,5-a]quinoxaline derivatives provide insights into binding interactions. nih.gov The antimicrobial activity of these compounds was found to be dependent on the nature of alkyl substituents at two different positions of the molecule: the first position of the pyridine ring and the fifth position of the imidazo[1,5-a]quinoxaline system. nih.gov This suggests that these positions are critical for interaction with the biological target. By systematically altering these substituents and observing the corresponding changes in antimicrobial potency, researchers can infer the nature of the binding site and the types of chemical interactions that are most important for activity. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency (Preclinical, Non-Human Focus)

The development of potent and selective compounds based on the imidazo[1,5-a]pyrazine scaffold has heavily relied on structure-activity relationship (SAR) studies. These studies systematically modify the chemical structure of a lead compound and evaluate the impact of these changes on its biological activity.

Impact of Substituent Modifications on Target Affinity and Selectivity

For the related imidazo[1,2-a]pyrazines, SAR studies have been crucial in optimizing their potency as negative modulators of AMPA receptors. nih.gov Following the identification of an initial HTS hit, medicinal chemists synthesized a series of analogs to explore the impact of different substituents. nih.gov For example, after establishing a preferred chemical group at the C-3 position, efforts were focused on modifying the C-8 position. nih.gov It was found that various substituted cyclic amines at the C-8 position could maintain or even improve the potency for TARP γ-8. nih.gov One notable example was the introduction of a 4-fluoropiperidine (B2509456) group, which resulted in a compound with a very high potency (IC50 = 100 pM). nih.gov

Modification Impact on Potency Other Effects
Replacement of imidazopyrazine core with pyrazolopyrimidineLoss of potency for some analogs, while others retained activity. nih.govImproved stability in human liver microsomes and lower efflux ratios for a majority of the analogs. nih.gov
Introduction of 4-fluoropiperidine at C-8Significantly increased potency (IC50 = 100 pM). nih.govNo significant improvement in microsomal stability and sometimes increased Pgp-mediated efflux. nih.gov
Replacement of morpholine (B109124) with other cyclic amines at C-8Maintained promising γ-8 potency. nih.govMarginal improvements in human and rat liver microsome stability. nih.gov

These SAR studies highlight the delicate balance required in drug design, where modifications to improve one property can inadvertently worsen another. This iterative process of synthesis and biological testing is fundamental to the development of optimized drug candidates.

Pharmacophore Modeling and Ligand Design (Theoretical, Non-Human)

Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are computational techniques used to identify the essential structural features of a molecule required for its biological activity. For the imidazo[1,5-a]pyrazine scaffold, these methods have been instrumental in designing potent and selective inhibitors for targets such as Bruton's tyrosine kinase (BTK), a key mediator in B-cell signaling pathways implicated in autoimmune diseases and B-cell malignancies. researchgate.netjapsonline.comresearchgate.net

In a study focused on 8-amino-imidazo[1,5-a]pyrazine derivatives as BTK inhibitors, 3D-QSAR models were developed to understand the structural requirements for enhanced inhibitory activity. japsonline.comresearchgate.net These models, based on docked poses of the compounds in the BTK active site, revealed the importance of steric and hydrophobic interactions for improving biological efficacy. researchgate.net The contour maps generated from these models provide a visual representation of where substitutions on the imidazo[1,5-a]pyrazine core would be favorable or unfavorable for activity.

A separate pharmacophore study on imidazo[1,5-a]pyrazine derivatives as BTK inhibitors generated a five-point hypothesis (DPRRR_1) consisting of one hydrogen bond donor, one positive ionic feature, and three aromatic ring features. researchgate.net This model serves as a template for designing new molecules with a higher probability of being active BTK inhibitors. The geometry and features of this pharmacophore model can guide the rational design of novel derivatives, including those based on the 8-chloro-3-methylimidazo[1,5-a]pyrazine scaffold. researchgate.net

The table below summarizes a representative pharmacophore model for imidazo[1,5-a]pyrazine-based BTK inhibitors.

Feature TypeLocation on ScaffoldContribution to Activity
Hydrogen Bond Donor8-amino groupInteraction with hinge region of BTK
Positive Ionic FeatureNot specifiedPotential interaction with charged residues
Aromatic Ring 1Imidazole ringCore structural element
Aromatic Ring 2Pyrazine ringCore structural element
Aromatic Ring 3Substituent at the 3-positionHydrophobic interactions in the back pocket

In Vivo Proof-of-Concept Studies in Animal Models (Excluding Therapeutic Efficacy Claims for Human Use)

While in vivo studies specifically for 8-chloro-3-methylimidazo[1,5-a]pyrazine are not documented in the reviewed literature, research on closely related imidazo[1,5-a]pyrazine analogues has demonstrated proof-of-concept in various animal models of disease. These studies are crucial for validating the therapeutic potential of this chemical class.

One notable example is a study on imidazo[1,5-a]pyrazine derivatives as P2Y1 receptor antagonists for the treatment of ischemic stroke. acs.org In this research, a lead compound, 12g, which features the imidazo[1,5-a]pyrazine core, was evaluated in a rat middle cerebral artery occlusion (MCAO) model. The compound showed a dose-dependent reduction in infarct size, indicating its neuroprotective potential in an in vivo setting. acs.org Furthermore, in a mouse model of myocardial infarction, compound 12g also demonstrated a dose-dependent inhibition of infarct sizes. acs.org

In the context of oncology, a series of imidazo[1,5-a]pyrazine derivatives were developed as inhibitors of Activated CDC42 Kinase 1 (ACK1). nih.govnih.gov A lead compound from this series, compound 42, was identified as having good in vivo pharmacokinetic properties and selectivity, suggesting its potential for further development as an anti-cancer therapeutic. nih.gov

The table below presents a summary of an in vivo proof-of-concept study for an imidazo[1,5-a]pyrazine analogue.

CompoundAnimal ModelStudy TypeKey FindingReference
Compound 12gRat MCAO ModelIschemic StrokeDose-dependent reduction in infarct size (ED50 = 4.49 mg/kg) acs.org
Compound 12gMouse Myocardial Infarction ModelMyocardial InfarctionDose-dependent inhibition of infarct sizes acs.org

Target engagement studies are essential to confirm that a drug candidate interacts with its intended molecular target in a living organism. For the imidazo[1,5-a]pyrazine class, evidence of target engagement has been demonstrated in animal tissues.

In the development of imidazo[5,1-f] google.comnih.govingentaconnect.comtriazine dual inhibitors of IGF-1R and IR, which originated from an imidazo[1,5-a]pyrazine series, tumor tissues from treated animals were analyzed to investigate target inhibition. acs.orgnih.gov These studies confirmed that the compounds effectively inhibited the intended signaling pathways in the tumor microenvironment.

For the P2Y1 antagonist, compound 12g, mechanistic studies confirmed its ability to suppress the JAK2/STAT5 signaling pathway in relevant cellular models, providing a pharmacodynamic readout of its activity. acs.org While direct measurement in animal tissues was not detailed in the primary report, the observed in vivo efficacy strongly suggests that the compound reached its target in the brain and heart to exert its protective effects. acs.org

The pharmacokinetic profile of a drug, which includes its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its potential as a therapeutic agent. Several studies on imidazo[1,5-a]pyrazine derivatives have reported their preclinical pharmacokinetic properties in animal models.

In the study of the P2Y1 antagonist compound 12g, pharmacokinetic analysis in rats revealed improved brain drug exposure compared to its predecessor, with an AUC of 37.57 µg/g·h. acs.org This enhanced brain penetration is a significant advantage for a compound intended for treating neurological conditions like ischemic stroke.

A series of 8-amino-imidazo[1,5-a]pyrazine-based BTK inhibitors also underwent pharmacokinetic profiling. researchgate.net Lead compounds from this series displayed desirable pharmacokinetic profiles, which, combined with their excellent potency and selectivity, identified them as promising candidates for further development. researchgate.net Similarly, imidazo[1,5-a]pyrazine derived ACK1 inhibitors were optimized for their drug metabolism and pharmacokinetic properties, leading to the identification of compounds with good oral bioavailability in mouse models. nih.govsmolecule.com

The following table provides a summary of key pharmacokinetic parameters for a representative imidazo[1,5-a]pyrazine analogue in a rat model.

CompoundAnimal ModelDosing RouteCmax (ng/mL)Tmax (h)AUC (µg/g·h)Half-life (h)Reference
Compound 12gRatNot SpecifiedNot SpecifiedNot Specified37.57 (Brain)Not Specified acs.org

Advanced Analytical Methodologies for Detection and Quantification of 8 Chloro 3 Methylimidazo 1,5 a Pyrazine in Research Matrices

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of 8-chloro-3-methylimidazo[1,5-a]pyrazine, offering high-resolution separation from complex matrix components.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of imidazopyrazine derivatives and other related heterocyclic compounds. mdpi.comnih.gov The separation is typically achieved on reversed-phase columns, where the choice of stationary phase and mobile phase composition is critical for achieving optimal resolution and peak shape. For compounds similar to 8-chloro-3-methylimidazo[1,5-a]pyrazine, C18 or C8 columns are commonly employed.

A typical HPLC method would involve a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. mdpi.comnih.gov Gradient elution is often preferred to effectively separate the analyte from matrix interferences. nih.gov UV detection is a common and cost-effective choice, with the detection wavelength set at the absorption maximum of the compound, which for many imidazole (B134444) derivatives is in the range of 254-300 nm. nih.govmdpi.com For enhanced sensitivity and selectivity, especially in complex matrices like plasma, a photodiode array (PDA) detector can be utilized to obtain spectral information, aiding in peak identification and purity assessment.

A simple protein precipitation step with a solvent like acetonitrile is often sufficient for sample preparation when analyzing plasma or serum samples. nih.gov For more complex matrices, solid-phase extraction (SPE) can provide cleaner extracts and pre-concentration of the analyte. nih.gov The validation of such HPLC methods typically involves assessing parameters like linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). mdpi.comnih.gov

Table 1: Representative HPLC-UV Parameters for Analysis of Imidazole-Related Compounds
ParameterTypical Conditions
Column Reversed-phase C18 or C8 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Phosphate buffer (e.g., 25 mM KH2PO4, pH adjusted) B: Acetonitrile or Methanol
Elution Gradient or Isocratic
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 40 °C
Detector UV-Vis or Photodiode Array (PDA)
Detection Wavelength Typically between 254 nm and 300 nm
Injection Volume 10 - 50 µL

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

For superior sensitivity and selectivity, Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice. This technique is particularly powerful for quantifying low concentrations of analytes in complex biological matrices. The use of sub-2 µm particle size columns in UHPLC allows for faster analysis times and improved chromatographic efficiency compared to conventional HPLC. nih.govdiva-portal.org

In UHPLC-MS/MS analysis of imidazopyrazine-related structures, electrospray ionization (ESI) is a common ionization source, typically operated in positive ion mode due to the basic nitrogen atoms in the heterocyclic ring. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. This high selectivity minimizes interference from matrix components. nih.gov

Sample preparation for UHPLC-MS/MS often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove matrix components that can cause ion suppression or enhancement. nih.gov Method validation for UHPLC-MS/MS is rigorous and includes the assessment of matrix effects, recovery, and stability, in addition to standard parameters like linearity, precision, and accuracy. nih.govdiva-portal.org For related benzimidazole (B57391) opioids, LOQs as low as 10 pg/mL have been achieved, demonstrating the high sensitivity of this technique. nih.gov

Table 2: Typical UHPLC-MS/MS Parameters for Analysis of Nitrogen-Containing Heterocycles
ParameterTypical Conditions
Column UHPLC C18 or equivalent (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A: Water with 0.1% formic acid B: Acetonitrile or Methanol with 0.1% formic acid
Elution Gradient
Flow Rate 0.3 - 0.6 mL/min
Column Temperature 30 - 50 °C
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Detection Tandem Mass Spectrometry (MS/MS)
Scan Type Multiple Reaction Monitoring (MRM)

Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for the analysis of volatile and thermally stable compounds. While 8-chloro-3-methylimidazo[1,5-a]pyrazine may have limited volatility, GC-MS analysis could be feasible following a suitable derivatization step. Derivatization can improve the volatility and thermal stability of the analyte, as well as enhance its chromatographic properties.

For halogenated compounds, GC-MS and especially GC-MS/MS offer high selectivity and sensitivity. nih.govnih.gov For instance, methods developed for halogenated flame retardants and dioxins demonstrate the capability of GC-MS/MS to detect trace levels of halogenated compounds in complex environmental matrices. nih.govnih.gov Electron ionization (EI) is a common ionization technique in GC-MS, providing reproducible mass spectra that can be used for library matching and structural elucidation. For enhanced sensitivity, negative chemical ionization (NCI) can be employed, particularly for electrophilic compounds like chlorinated molecules.

The development of a GC-MS method for 8-chloro-3-methylimidazo[1,5-a]pyrazine would require careful optimization of a derivatization reaction, followed by validation of the entire analytical procedure.

Table 3: Potential GC-MS Parameters for Derivatized 8-chloro-3-methylimidazo[1,5-a]pyrazine
ParameterPotential Conditions
GC Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium
Injection Mode Splitless
Temperature Program Optimized temperature gradient (e.g., 100°C held for 1 min, ramped to 300°C)
Ionization Mode Electron Ionization (EI) or Negative Chemical Ionization (NCI)
MS Detection Full Scan or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM)
Derivatization Agent Silylating agents (e.g., BSTFA) or acylating agents

Capillary Electrophoresis (CE) and Electrokinetic Chromatography Methods

Capillary electrophoresis (CE) offers an alternative to chromatographic methods, providing high separation efficiency, short analysis times, and low consumption of solvents and samples. nih.govwikipedia.org The separation in CE is based on the differential migration of charged species in an electric field. libretexts.org

For a basic compound like 8-chloro-3-methylimidazo[1,5-a]pyrazine, Capillary Zone Electrophoresis (CZE) would be a suitable technique. In a low pH buffer, the compound would be protonated and carry a positive charge, allowing it to migrate towards the cathode. nih.gov The separation of different analytes is based on their charge-to-size ratio. libretexts.org The composition of the background electrolyte (BGE), including its pH and concentration, is a critical parameter for optimizing the separation. nih.gov

Micellar Electrokinetic Chromatography (MEKC) is another CE-based technique that can be used to separate both charged and neutral compounds. In MEKC, surfactants are added to the BGE above their critical micelle concentration, forming micelles that act as a pseudo-stationary phase. libretexts.org This allows for separation based on the partitioning of the analyte between the aqueous buffer and the micelles, which is particularly useful for separating compounds with different hydrophobicities.

Detection in CE is most commonly performed using on-column UV-Vis absorbance. wikipedia.org Coupling CE with mass spectrometry (CE-MS) can provide higher sensitivity and structural information. nih.gov

Spectrophotometric and Fluorometric Assays for Quantification in Research Samples

Spectrophotometric and fluorometric methods can offer simple and rapid approaches for the quantification of 8-chloro-3-methylimidazo[1,5-a]pyrazine in research samples, particularly for initial screening or when chromatographic instrumentation is not available.

UV-Vis spectrophotometry relies on the principle that the analyte absorbs light at a specific wavelength. A direct spectrophotometric assay would involve measuring the absorbance of the sample at the compound's λmax and quantifying the concentration using a calibration curve. However, this method is often limited by a lack of selectivity in complex matrices. Derivative spectrophotometry can sometimes be used to resolve the analyte peak from background interference. nih.gov

Fluorometric assays are generally more sensitive and selective than spectrophotometric methods. nih.gov While the native fluorescence of 8-chloro-3-methylimidazo[1,5-a]pyrazine is not well-documented, it is possible that it possesses intrinsic fluorescence that could be exploited for quantification. Alternatively, a fluorescent probe could be developed that selectively reacts with the compound to produce a fluorescent product. rsc.orgmdpi.com The development of such an assay would involve selecting a suitable fluorescent label or probe and optimizing the reaction conditions. The fluorescence intensity would then be proportional to the concentration of the analyte. For other heterocyclic amines, fluorescence detection has been successfully coupled with HPLC for sensitive quantification. nih.gov

Electrochemical Methods for Sensitive Detection

Electrochemical methods provide a highly sensitive and often low-cost platform for the detection of electroactive compounds. Nitrogen-containing heterocyclic compounds are often electrochemically active, making them suitable candidates for analysis by techniques such as voltammetry. researchgate.net

The analysis of 8-chloro-3-methylimidazo[1,5-a]pyrazine could potentially be achieved using techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), or square-wave voltammetry (SWV). These methods involve applying a potential to an electrode and measuring the resulting current, which is proportional to the concentration of the analyte. The oxidation or reduction potential of the compound provides a degree of selectivity.

To enhance sensitivity and selectivity, chemically modified electrodes (CMEs) can be employed. The surface of the electrode can be modified with various materials, such as nanoparticles, polymers, or other chemical entities, that can selectively interact with the target analyte and facilitate its electrochemical detection. researchgate.net The development of an electrochemical sensor for 8-chloro-3-methylimidazo[1,5-a]pyrazine would involve selecting an appropriate electrode material and modifier, and optimizing the experimental conditions such as pH and potential waveform.

Sample Preparation Strategies for Complex Biological and Chemical Research Matrices

The effective isolation of 8-chloro-3-methylimidazo[1,5-a]pyrazine from intricate sample matrices is a critical prerequisite for accurate quantification. The choice of a sample preparation strategy is contingent upon the physicochemical properties of the analyte and the nature of the matrix (e.g., plasma, urine, tissue homogenates, or chemical reaction mixtures). The primary objectives of sample preparation are to remove interfering endogenous or exogenous components, concentrate the analyte, and render it compatible with the downstream analytical instrumentation. For a nitrogen-containing heterocyclic compound like 8-chloro-3-methylimidazo[1,5-a]pyrazine, several established techniques are applicable.

Protein Precipitation (PPT): In biological matrices with high protein content, such as plasma or serum, protein precipitation is a common and straightforward initial clean-up step. This technique involves the addition of an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the sample, which denatures and precipitates the proteins. Following centrifugation, the supernatant containing the analyte of interest can be collected for further analysis. While rapid and cost-effective, PPT may result in a less clean extract compared to other methods, potentially leading to matrix effects in mass spectrometric detection. For imidazo[1,2-a]pyrazine (B1224502) derivatives, a protein precipitation step using a cold stop solution containing acetonitrile has been reported to effectively halt metabolic activity and prepare samples for LC-MS/MS analysis. nih.gov

Liquid-Liquid Extraction (LLE): LLE is a sample purification technique based on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The selection of the organic solvent is crucial and depends on the polarity and pKa of 8-chloro-3-methylimidazo[1,5-a]pyrazine. Solvents such as ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture thereof are commonly employed for the extraction of heterocyclic compounds. Adjusting the pH of the aqueous phase can optimize the partitioning of the analyte into the organic layer. LLE can provide a cleaner sample than PPT and can also offer a degree of analyte concentration through solvent evaporation and reconstitution in a smaller volume. For instance, a liquid-liquid extraction with methyl tert-butyl ether and diethyl ether under acidic conditions has been successfully used for the extraction of pyrazinamide (B1679903) and its metabolites from plasma. mdpi.com

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that utilizes a solid sorbent material packed in a cartridge or a 96-well plate to isolate the analyte from a liquid sample. The selection of the SPE sorbent (e.g., reversed-phase C18, ion-exchange, or mixed-mode) is critical and is dictated by the chemical properties of 8-chloro-3-methylimidazo[1,5-a]pyrazine.

A typical SPE procedure involves four steps:

Conditioning: The sorbent is activated with a solvent like methanol, followed by equilibration with water or a buffer matching the sample's pH.

Loading: The sample is passed through the sorbent bed, where the analyte is retained.

Washing: Interfering substances are removed by washing the sorbent with a solvent that does not elute the analyte.

Elution: The analyte of interest is recovered from the sorbent using a small volume of a strong solvent.

SPE offers significant advantages, including high recovery, excellent sample clean-up, and the ability to concentrate the analyte, which is particularly beneficial for detecting low concentrations in complex matrices. A validated LC-MS/MS method for the simultaneous determination of venetoclax (B612062) and azacitidine in rat plasma employed a solid-phase extraction procedure for sample clean-up. nih.gov

The following table provides a comparative overview of these sample preparation strategies as they would apply to the analysis of 8-chloro-3-methylimidazo[1,5-a]pyrazine in a research context.

Technique Principle Typical Solvents/Sorbents Advantages Disadvantages Applicability for 8-chloro-3-methylimidazo[1,5-a]pyrazine
Protein Precipitation (PPT) Analyte solubilization and protein removal by denaturation.Acetonitrile, Methanol, Trichloroacetic AcidFast, simple, inexpensive, high throughput.Less clean extract, potential for matrix effects and ion suppression.Suitable for initial screening and high-throughput analysis in plasma/serum.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Ethyl Acetate, Dichloromethane, Methyl tert-butyl ether (MTBE)Good clean-up, analyte concentration possible.Labor-intensive, requires larger solvent volumes, potential for emulsion formation.Effective for cleaner samples from biological fluids like plasma and urine.
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent followed by selective elution.Reversed-phase (C18, C8), Ion-exchange (SCX, SAX), Mixed-modeHigh selectivity and recovery, excellent clean-up, high concentration factor, automation-friendly.Higher cost per sample, requires method development for sorbent selection.Ideal for achieving low detection limits and high precision in complex biological matrices.

The development of a specific sample preparation protocol for 8-chloro-3-methylimidazo[1,5-a]pyrazine would necessitate experimental optimization of parameters such as the choice of solvent or sorbent, pH, and elution conditions to achieve the desired recovery and sample purity for the intended analytical method.

Applications of 8 Chloro 3 Methylimidazo 1,5 a Pyrazine As a Chemical Probe and Research Tool

Development of 8-chloro-3-methylimidazo[1,5-a]pyrazine-based Chemical Probes for Specific Targets

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function in a cellular or in vivo context. The imidazo[1,5-a]pyrazine (B1201761) core is a suitable starting point for creating such tools due to its defined structure and synthetic tractability.

Fluorescent probes are invaluable for visualizing biological processes in living cells. Related heterocyclic systems, such as imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines, have been successfully developed into fluorescent sensors for cellular imaging. mdpi.comnih.govrsc.org These probes can be designed to detect specific metal ions like Fe³⁺ and Hg²⁺, often exhibiting a "turn-on" or "turn-off" fluorescent response upon binding. nih.gov For instance, a probe based on a fused imidazopyridine scaffold was developed for the highly sensitive and selective detection of Fe³⁺ and Hg²⁺ in HeLa cells. nih.gov

The development of probes from the imidazo[1,5-a]pyridine (B1214698) scaffold highlights features desirable in such tools, including large Stokes shifts, which minimize self-quenching and improve signal detection. mdpi.com By functionalizing the 8-chloro-3-methylimidazo[1,5-a]pyrazine core—for example, by replacing the chloro group with a fluorophore or a target-binding moiety—it is theoretically possible to create novel fluorescent probes. Such probes could be used to track the localization of specific targets within cells or to report on changes in the cellular microenvironment, thereby helping to elucidate biological mechanisms.

Affinity probes are used to identify the specific protein targets of a bioactive compound. This is typically achieved by modifying the compound to include a reactive group or a "clickable" chemical handle (like an alkyne or azide) that can form a covalent bond with its binding partner. The resulting protein-probe complex can then be isolated and identified using proteomic techniques.

While specific affinity probes derived from 8-chloro-3-methylimidazo[1,5-a]pyrazine are not prominently documented, its structure is amenable to such modifications. The chloro-substituent at the 8-position is a key site for synthetic manipulation, allowing for the attachment of linker arms and reactive functional groups necessary for creating affinity-based probes. This would enable researchers to use the imidazopyrazine scaffold to "fish" for its molecular targets within a complex biological sample, a critical step in validating the mechanism of action for a newly discovered bioactive molecule.

Use in Preclinical Drug Discovery for Lead Optimization and Hit-to-Lead Development

The journey from an initial "hit" compound found in a screening campaign to a viable "lead" compound requires extensive medicinal chemistry efforts. The imidazopyrazine scaffold has featured in such preclinical drug discovery programs. In one notable example, a high-throughput screening campaign identified an imidazo[1,2-a]pyrazine (B1224502) as a selective negative modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptors associated with the TARP γ-8 auxiliary subunit. nih.gov

This initial hit underwent a lead optimization process where chemists synthesized a series of analogues to establish a structure-activity relationship (SAR). nih.gov This process involved modifying the scaffold to improve properties like potency and metabolic stability. Although the imidazopyrazine series showed promise, it suffered from poor pharmacokinetic properties. nih.gov This led researchers to replace the core with an isosteric pyrazolopyrimidine scaffold, which ultimately resulted in a more stable and effective compound. nih.gov This work exemplifies how a scaffold related to 8-chloro-3-methylimidazo[1,5-a]pyrazine can be central to the hit-to-lead and lead optimization phases of drug discovery.

Application in High-Throughput Screening (HTS) Assays for Novel Target Discovery

High-throughput screening (HTS) allows for the rapid testing of vast libraries of chemical compounds to identify molecules that modulate a specific biological process. Phenotypic screens, which measure changes in cell behavior or morphology, are a powerful way to find novel bioactive compounds without prior knowledge of the target.

The imidazopyrazine scaffold has emerged from such screening efforts. An HTS campaign testing over 2.2 million compounds against kinetoplastid parasites, including Leishmania donovani, identified promising anti-leishmanial chemotypes as starting points for drug discovery. nih.gov In a different campaign, an imidazo[1,2-a]pyrazine was identified as a hit for its ability to block glutamate-induced calcium flux in engineered HEK-293 cells expressing specific AMPA receptor subunits. nih.gov This compound showed high selectivity for the intended target over related receptor subtypes. nih.gov These examples demonstrate that libraries containing molecules like 8-chloro-3-methylimidazo[1,5-a]pyrazine are valuable resources in HTS campaigns for discovering novel biological modulators.

Role in Chemical Biology to Elucidate Biological Pathways and Mechanisms

Chemical biology utilizes small molecules as tools to dissect biological pathways. A highly selective molecule can act as a molecular switch to turn a specific protein's function on or off, allowing researchers to observe the downstream consequences and thus understand the protein's role in the broader biological network.

The discovery of imidazo[1,2-a]pyrazines as selective negative modulators of TARP γ-8-containing AMPA receptors provides a clear example of this principle. nih.gov Because TARP γ-8 is predominantly expressed in the hippocampus, these compounds serve as specialized tools to investigate the role of hippocampal AMPA receptors in synaptic plasticity and neurological disorders like epilepsy. nih.gov By using such a probe, researchers can directly link the modulation of a specific receptor subtype to physiological outcomes, such as seizure protection in animal models, thereby elucidating the function of that pathway. nih.gov

Potential as a Scaffold for Rational Design of Bioactive Molecules (Theoretical, Non-Human Focus)

Rational design is a strategy in drug discovery that uses knowledge of a biological target's structure to design molecules that will bind to it with high affinity and specificity. mdpi.com The 8-chloro-3-methylimidazo[1,5-a]pyrazine structure serves as an excellent scaffold for such endeavors. A scaffold, or chemical core, provides a rigid three-dimensional framework upon which various functional groups can be systematically placed to optimize interactions with a target. nih.gov

The imidazopyrazine core offers multiple, distinct chemical vectors for modification. For example, the chlorine atom at the 8-position can be displaced by various nucleophiles, and the methyl group at the 3-position can be altered. nih.gov Synthetic routes allow for the functionalization at different positions through reactions like Suzuki couplings, enabling the creation of diverse libraries of related compounds. nih.gov This synthetic accessibility makes the scaffold a valuable starting point for designing focused libraries of molecules aimed at a specific research target, such as a plant or microbial enzyme, allowing for systematic exploration of the target's binding site to develop potent and selective inhibitors for research purposes.

Table 1: Summary of Research Findings for Imidazopyrazine and Related Scaffolds

Compound/Scaffold Research Application Key Findings Reference
Imidazo[1,2-a]pyrazine HTS Hit / Lead Optimization Identified as a selective negative modulator of TARP γ-8 AMPARs. Underwent optimization to improve pharmacokinetic properties. nih.gov
Imidazo[1,5-a]pyridine Fluorescent Probe Development Used as a core for fluorescent probes with large Stokes shifts for imaging in liposome (B1194612) models. mdpi.com
Fused Imidazo[1,2-a]pyridine (B132010) Fluorescent Probe Developed as a highly sensitive and selective sensor for Fe³⁺ ('turn-on') and Hg²⁺ ('turn-off') in HeLa cells. nih.gov
Imidazo[1,2-a]pyrazine Hsp90 Inhibitory Activity Multi-substituted 8-aminoimidazo[1,2-a]pyrazines were synthesized and found to have moderate Hsp90 inhibitory activity. researchgate.net

Table 2: List of Compounds Mentioned

Compound Name
8-chloro-3-methylimidazo[1,5-a]pyrazine
2-amino-3-chloropyrazine
Imidazo[1,2-a]pyrazines
Pyrazolo[1,5-c]pyrimidines
Imidazo[1,5-a]pyridines
Imidazo[1,2-a]pyridines

Q & A

Q. What are the established synthetic routes for 8-chloro-3-methylimidazo[1,5-a]pyrazine?

The synthesis typically involves functionalization of the imidazo[1,5-a]pyrazine core. For example, acetylation of 3-methylimidazo[1,5-a]pyrazine with acetic anhydride in dichloromethane, followed by hydrolysis and neutralization, yields derivatives with regioselective substitution patterns . General methods for imidazo[1,5-a]pyrazines include cyclization reactions between pyrazine precursors and alkylating agents, with subsequent chlorination at position 8 using reagents like POCl₃ or SOCl₂ .

Q. How is the structure of 8-chloro-3-methylimidazo[1,5-a]pyrazine characterized?

Key techniques include:

  • ¹H NMR : Signals for methyl groups (δ ~2.40 ppm) and aromatic protons (δ ~3.21–3.31 ppm) confirm substitution patterns .
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) validate the molecular weight (e.g., C₇H₇ClN₄ for the base compound).
  • X-ray crystallography : Resolves tautomeric forms and regiochemistry, critical for ambiguous cases .

Q. What are the known biological activities of imidazo[1,5-a]pyrazine derivatives?

While specific data on 8-chloro-3-methylimidazo[1,5-a]pyrazine is limited, structurally related imidazo[1,5-a]pyrazines exhibit antifungal, anticancer, and anti-inflammatory activities. These effects are often linked to their ability to mimic purine bases (e.g., adenine) and interact with enzymatic targets .

Advanced Research Questions

Q. How does the chlorination position (C8) influence reactivity in downstream functionalization?

The electron-withdrawing chlorine at C8 directs electrophilic substitutions to adjacent positions (e.g., C7). For example, nucleophilic aromatic substitution (SNAr) at C7 is facilitated by the electron-deficient ring, enabling coupling with amines or thiols . Computational studies (DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals.

Q. What strategies address stability challenges in aqueous or oxidative conditions?

  • Protecting groups : Trifluoroacetate salts (e.g., 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine trifluoroacetate) improve solubility and stability during storage .
  • Formulation : Lyophilization or encapsulation in cyclodextrins mitigates hydrolysis of the chloro substituent .

Q. How can tautomerism in imidazo[1,5-a]pyrazines affect SAR studies?

Tautomeric equilibria between 1H- and 3H-forms (common in imidazoheterocycles) alter hydrogen-bonding capacity and binding affinity. NMR variable-temperature experiments and X-ray crystallography are critical to identify dominant tautomers in biological matrices .

Q. What analytical methods resolve conflicting data in regiochemical assignments?

  • NOESY/ROESY NMR : Correlates spatial proximity of protons to distinguish between C7- and C8-substituted isomers.
  • Isotopic labeling : ¹³C/¹⁵N-labeled analogs confirm substitution patterns via J-coupling analysis .

Methodological Considerations

Q. How to optimize multi-component reactions (MCRs) for imidazo[1,5-a]pyrazine libraries?

The Groebke-Blackburn-Bienaymé reaction enables one-step synthesis of adenine-mimetic derivatives. Key parameters:

  • Catalyst : Sc(OTf)₃ or InCl₃ improves yields in polar solvents (e.g., DMF).
  • Building blocks : Diaminopyrazines and aldehydes generate diverse substituents at C8 and C3 .

Q. What computational tools predict metabolic pathways for 8-chloro-3-methylimidazo[1,5-a]pyrazine?

Software like GLORY or ADMET Predictor models Phase I/II metabolism, identifying potential sites for oxidative dechlorination or glucuronidation. Validation via in vitro microsomal assays (e.g., human liver microsomes) is recommended .

Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported biological activity across studies?

Variations in purity (>95% HPLC recommended), tautomer ratios, or assay conditions (e.g., pH, temperature) may explain contradictions. Standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., SPR vs. cell-based) enhance reproducibility .

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